molecular formula C23H28O6 B138554 6,7-Dehydro Prednisolone 21-Acetate CAS No. 2427-45-4

6,7-Dehydro Prednisolone 21-Acetate

Cat. No.: B138554
CAS No.: 2427-45-4
M. Wt: 400.5 g/mol
InChI Key: HOYYRILTTRZHTJ-JZYPGELDSA-N
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Description

6,7-Dehydro Prednisolone 21-Acetate is a synthetic glucocorticoid, a derivative of prednisolone. It is known for its anti-inflammatory and immunosuppressive properties. This compound is used in various pharmaceutical applications, particularly in the treatment of inflammatory and autoimmune conditions .

Mechanism of Action

Target of Action

The primary targets of 6,7-Dehydro Prednisolone 21-Acetate are likely to be similar to those of other corticosteroids, given its structural similarity . Corticosteroids primarily target glucocorticoid receptors, which are found in almost every cell in the body. These receptors play a crucial role in regulating a wide variety of physiological processes, including immune response and inflammation .

Mode of Action

The interaction of this compound with its targets is likely to involve binding to glucocorticoid receptors, leading to changes in gene transcription. This can result in a wide range of effects, including anti-inflammatory and immunosuppressive actions .

Biochemical Pathways

It is known that corticosteroids can affect a wide range of pathways, including those involved in immune response, inflammation, and metabolism .

Pharmacokinetics

It is known that prednisolone, a similar compound, is predominantly excreted in the urine . Prednisolone can be reversibly metabolized to prednisone, which is then further metabolized .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by glucocorticoid receptors. These could include suppression of immune response, reduction of inflammation, and changes in metabolic processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, and health status can influence how the compound is metabolized and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

This intermediate is then reacted with sodium acetate to yield the final product . The process involves several steps, including hydroxylation, dehydrogenation, and esterification reactions.

Industrial Production Methods

Industrial production of corticosteroids, including 6,7-Dehydro Prednisolone 21-Acetate, often starts with diosgenin, a steroid sapogenin. The process combines chemical and biotechnological methods to achieve the desired product. This multidisciplinary approach has been developed and refined over the years to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-Dehydro Prednisolone 21-Acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Introduction of functional groups such as acetate.

Common Reagents and Conditions

    Oxidation: Reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are used.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium acetate for esterification reactions.

Major Products

The major products formed from these reactions include various derivatives of prednisolone, such as prednisolone acetate and other corticosteroid analogs .

Scientific Research Applications

6,7-Dehydro Prednisolone 21-Acetate is used extensively in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and immune response.

    Medicine: Used in the development of treatments for inflammatory and autoimmune diseases.

    Industry: Employed in the production of pharmaceutical formulations .

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.

    Prednisone: Another glucocorticoid that is metabolized to prednisolone in the body.

    Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Uniqueness

6,7-Dehydro Prednisolone 21-Acetate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other glucocorticoids. Its unique acetate group at the 21st position contributes to its distinct pharmacokinetic properties .

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-6,8,10,16-18,20,26,28H,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYYRILTTRZHTJ-JZYPGELDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595068
Record name (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2427-45-4
Record name (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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